
(3-morpholinopropyl)acrylamide
Overview
Description
(3-Morpholinopropyl)acrylamide is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to an acrylamide group. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-morpholinopropyl)acrylamide typically involves the reaction of acrylamide with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Morpholinopropyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acrylamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
Polymer Synthesis
1.1. Copolymerization Studies
(3-Morpholinopropyl)acrylamide is often utilized as a monomer in the synthesis of copolymers. Its unique structure allows it to impart specific properties to the resulting polymer, such as enhanced solubility and improved mechanical strength. Research has demonstrated that copolymers containing this compound exhibit favorable characteristics for applications in coatings and adhesives due to their flexibility and adhesion properties .
1.2. Hydrogels Formation
Hydrogels synthesized from this compound have shown promise in biomedical applications, particularly in drug delivery systems. The hydrophilic nature of the morpholine group allows for increased water absorption and biocompatibility, making these hydrogels suitable for controlled release of therapeutic agents .
Drug Delivery Systems
2.1. Controlled Release Mechanisms
The incorporation of this compound into polymeric matrices has been studied for its potential in controlled drug release applications. The morpholine moiety can enhance the interaction between the drug and the polymer matrix, facilitating a more sustained release profile. Studies have indicated that formulations containing this compound can achieve prolonged therapeutic effects while minimizing side effects .
2.2. Biocompatibility and Safety
Research into the biocompatibility of this compound-based materials has shown that they exhibit low toxicity levels in biological systems. This characteristic is critical for their application in medical devices and drug delivery systems, where patient safety is paramount .
Environmental Remediation
3.1. Water Treatment Applications
This compound has been investigated for its effectiveness in water treatment processes, particularly in removing contaminants from wastewater. Its ability to form stable complexes with heavy metals makes it a valuable agent for environmental cleanup efforts .
3.2. Adsorption Studies
Recent studies have highlighted the potential of this compound-based adsorbents in capturing pollutants from aqueous solutions. These materials demonstrate high adsorption capacities for various contaminants, including dyes and heavy metals, thus contributing to more effective water purification methods .
Case Studies
Mechanism of Action
The mechanism of action of (3-morpholinopropyl)acrylamide involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction is facilitated by the presence of the acrylamide group, which is highly reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Acrylamide: A simpler analog without the morpholine ring.
N-(3-Dimethylaminopropyl)acrylamide: Contains a dimethylamino group instead of a morpholine ring.
N-(3-Pyrrolidinopropyl)acrylamide: Contains a pyrrolidine ring instead of a morpholine ring
Uniqueness
(3-Morpholinopropyl)acrylamide is unique due to the presence of the morpholine ring, which imparts specific chemical and physical properties. This structural feature enhances its solubility in water and organic solvents, making it more versatile in various applications compared to its analogs .
Biological Activity
(3-Morpholinopropyl)acrylamide, a derivative of acrylamide, has gained attention due to its potential biological activities and applications in various fields, including biomedicine and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₈H₁₅N₃O
- Molecular Weight : 171.22 g/mol
The compound consists of an acrylamide moiety linked to a morpholine group, which enhances its solubility and reactivity.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in different cell lines. The cytotoxicity is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cells .
- Cell Cycle Regulation : Similar to other acrylamide derivatives, this compound affects cell cycle progression. It has been reported to induce G1/S phase arrest in certain cell types, which may be linked to its interaction with cell cycle regulators such as cyclins and cyclin-dependent kinases .
- Neurotoxicity : Acrylamide compounds are known for their neurotoxic effects. Research suggests that this compound may also exhibit neurotoxic properties, impacting neuronal health and function .
Toxicological Profile
The toxicological effects of this compound have been studied in various animal models. Key findings include:
- Reproductive Toxicity : Acrylamide compounds have been associated with reproductive toxicity. In animal studies, exposure to acrylamide has led to adverse reproductive outcomes, including decreased fertility and developmental abnormalities .
- Carcinogenic Potential : There is evidence suggesting that acrylamide derivatives, including this compound, may possess carcinogenic properties. Long-term exposure has been linked to increased cancer risk in laboratory animals .
Case Studies
Several studies have investigated the biological activity of this compound:
- Cell Line Studies : In vitro studies using BRL-3A cells demonstrated that treatment with this compound resulted in altered expression of microRNAs involved in cell proliferation and apoptosis .
- Animal Models : Research involving rat models showed significant accumulation of this compound in blood and organs following exposure, indicating potential systemic toxicity .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other acrylamide derivatives:
Compound | Cytotoxicity | Neurotoxicity | Reproductive Toxicity | Carcinogenic Potential |
---|---|---|---|---|
This compound | High | Moderate | Yes | Yes |
Acrylamide | High | High | Yes | Yes |
N,N'-Methylenebisacrylamide | Moderate | Low | No | Moderate |
Q & A
Q. What established synthetic routes are available for (3-morpholinopropyl)acrylamide, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves alkylation or substitution reactions. For example, huprine derivatives can be alkylated using 3-morpholinopropyl methanesulfonate in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) as a base, followed by molecular sieves to absorb moisture . Key factors include:
- Reaction time : Extended durations (e.g., overnight) improve conversion rates.
- Solvent choice : Polar aprotic solvents like DMSO enhance nucleophilicity.
- Temperature : Room temperature (rt) minimizes side reactions compared to heated conditions.
Table 1 : Optimization Parameters for Synthesis
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | DMSO | Maximizes reactivity of intermediates |
Base | KOH | Efficient deprotonation of amines |
Reaction Time | 2 h (deprotonation) + overnight (alkylation) | Ensures complete reaction |
Q. What analytical techniques are most effective for characterizing this compound and ensuring purity?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton and carbon shifts (e.g., morpholine ring protons at δ 2.4–3.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₉H₁₆N₂O₂) .
- Transmission Electron Microscopy (TEM) : Used indirectly to assess compound stability in colloidal systems (e.g., uniform dispersion in PBS) .
Advanced Consideration : High-resolution MS (HRMS) and 2D NMR (e.g., HSQC) resolve ambiguities in complex mixtures.
Q. How does the morpholinopropyl moiety influence the compound’s reactivity in polymerization or bioconjugation?
Advanced Research Question
The morpholinopropyl group:
- Enhances water solubility due to the polar morpholine ring, facilitating biological applications .
- Modulates electron density at the acrylamide double bond, altering polymerization kinetics compared to unsubstituted acrylamides .
- Enables pH-sensitive behavior : The tertiary amine in morpholine undergoes protonation in acidic environments, enabling targeted drug delivery systems .
Data Contradiction : While morpholine improves solubility, it may reduce thermal stability in polymer matrices compared to hydrophobic analogs .
Q. What side reactions occur during synthesis, and how can they be mitigated?
Advanced Research Question
Common side reactions include:
- Over-alkylation : Multiple substitutions on the amine group.
- Mitigation : Use stoichiometric control and low temperatures .
- Hydrolysis of acrylamide : In aqueous conditions, leading to acrylic acid byproducts.
- Mitigation : Anhydrous solvents and molecular sieves .
Table 2 : Side Reactions and Solutions
Side Reaction | Cause | Mitigation Strategy |
---|---|---|
Over-alkylation | Excess alkylating agent | Precise stoichiometry |
Hydrolysis | Residual moisture | Molecular sieves, anhydrous DMSO |
Q. How stable is this compound under varying pH and temperature conditions?
Basic Research Question
- pH Stability : Stable in neutral to mildly basic conditions (pH 7–9). Acidic conditions (pH < 4) protonate the morpholine nitrogen, increasing solubility but risking hydrolysis .
- Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert atmosphere to prevent oxidation .
Advanced Insight : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life using HPLC monitoring .
Q. What strategies are recommended for resolving contradictory data in biological activity studies?
Advanced Research Question
- Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact (e.g., cytotoxicity at high doses) .
- Control Experiments : Compare with morpholine-free acrylamide analogs to isolate the moiety’s contribution .
- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., piperidinopropylacrylamide) to identify trends .
Q. How can researchers design experiments to study the compound’s interaction with biological targets?
Methodological Answer
- Fluorescence Tagging : Conjugate with AIE (aggregation-induced emission) probes to track cellular uptake .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with proteins (e.g., serum albumin) .
- Molecular Dynamics Simulations : Predict interactions with lipid bilayers or enzyme active sites .
Q. What are the critical considerations for scaling up laboratory synthesis?
Advanced Research Question
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-10(13)11-4-3-5-12-6-8-14-9-7-12/h2H,1,3-9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVIOFVAMHTXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471318 | |
Record name | N-(3-Morpholinopropyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46348-76-9 | |
Record name | N-(3-Morpholinopropyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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